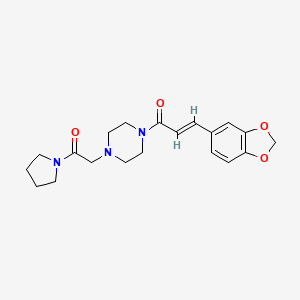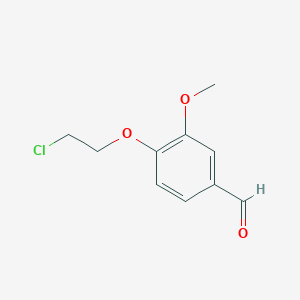
4-(2-Chloroethoxy)-3-methoxybenzaldehyde
Vue d'ensemble
Description
4-(2-Chloroethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO3 It is a benzaldehyde derivative characterized by the presence of a chloroethoxy group at the fourth position and a methoxy group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the use of 4-methoxyphenol and 1,2-dichloroethane. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. This method also yields this compound with good efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups depending on the nucleophile used.
Oxidation: 4-(2-Chloroethoxy)-3-methoxybenzoic acid.
Reduction: 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol.
Applications De Recherche Scientifique
4-(2-Chloroethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural features that allow for further functionalization.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its aldehyde group, which can form covalent bonds with biological targets.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde depends on its application. In medicinal chemistry, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The chloroethoxy group can also participate in interactions with biological targets, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroethoxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-(2-Chloroethoxy)-3-hydroxybenzaldehyde: Contains a hydroxy group instead of a methoxy group, which can influence its chemical properties and applications.
4-(2-Chloroethoxy)-3-methoxybenzoic acid: An oxidized form of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde, used in different applications due to its carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both chloroethoxy and methoxy groups on the benzene ring. This combination of functional groups provides distinct reactivity and potential for further functionalization, making it valuable in various fields of research and industry.
Propriétés
IUPAC Name |
4-(2-chloroethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBNVCCDXRZXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444729 | |
| Record name | 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204915-71-9 | |
| Record name | 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
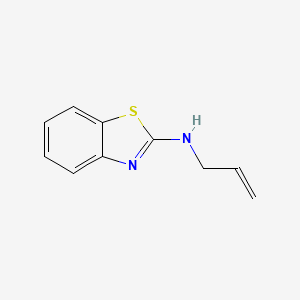
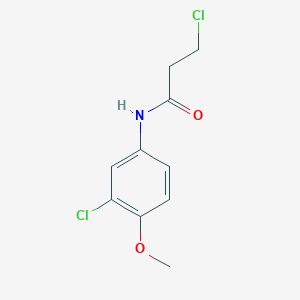
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1624174.png)
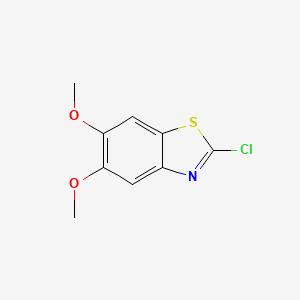
![Methyl 2-[cinnamylideneamino]benzoate](/img/structure/B1624191.png)

![1,3-diethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B1624193.png)
![10-(4'-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one hydrochloride](/img/structure/B1624195.png)
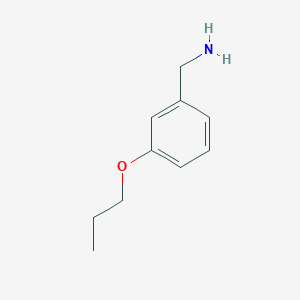
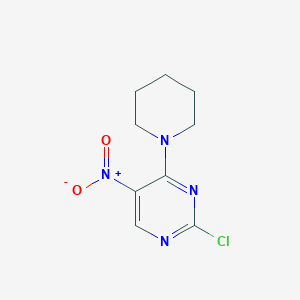
![N-[2-(4-Fluoro-phenyl)-ethyl]-guanidine](/img/structure/B1624181.png)

![N-[(E)-4-Methoxystyryl]benzamide](/img/structure/B1624187.png)
